Home > Products > Screening Compounds P51255 > 1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine
1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine - 20361-31-3

1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine

Catalog Number: EVT-13857817
CAS Number: 20361-31-3
Molecular Formula: C19H21N
Molecular Weight: 263.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine is a chemical compound with the molecular formula C19H21NC_{19}H_{21}N and a molecular weight of approximately 263.38g/mol263.38\,g/mol . This compound belongs to the class of benzazepines, which are characterized by their bicyclic structure containing a seven-membered ring fused to a six-membered aromatic ring. The compound is notable for its potential applications in pharmacology due to its structural features that may influence biological activity.

Source

The compound is cataloged under the CAS number 20361-31-3, which facilitates its identification in various chemical databases and literature . It has been studied in contexts related to its pharmacological properties and potential therapeutic uses.

Classification

1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine is classified as:

  • Benzazepine: A type of bicyclic compound.
  • Tertiary Amino Compound: Involving a nitrogen atom connected to three carbon-containing groups.
  • Catechol Derivative: Related to compounds containing catechol structures, which are known for their biological activity .
Synthesis Analysis

Methods

The synthesis of 1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions that promote the formation of the azepine ring.

Technical Details

  1. Starting Materials: Typically involves phenylacetaldehyde and allylamine.
  2. Reagents: Acid catalysts may be used to facilitate the reaction.
  3. Conditions: The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol.
  4. Yield: Optimization of reaction conditions can lead to significant yields of the desired product.
Molecular Structure Analysis

Structure

The molecular structure of 1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine features:

  • A benzene ring fused to a seven-membered azepine ring.
  • An allyl group attached to the nitrogen atom.

Data

  • Molecular Formula: C19H21NC_{19}H_{21}N
  • Molecular Weight: 263.38g/mol263.38\,g/mol
  • Melting Point: 6568°C65-68\,°C
  • Predicted Boiling Point: 382.8±11.0°C382.8\pm 11.0\,°C
  • Density: 1.019±0.06g/cm31.019\pm 0.06\,g/cm^3 .
Chemical Reactions Analysis

Reactions

1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine can undergo various chemical reactions:

  • Alkylation Reactions: The nitrogen atom can participate in alkylation reactions with electrophiles.
  • Hydrogenation: Under certain conditions, it may undergo hydrogenation to saturate double bonds.

Technical Details

These reactions typically require specific catalysts or reagents and may be sensitive to temperature and pressure conditions.

Mechanism of Action

The mechanism of action for 1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine is not fully elucidated but is believed to interact with neurotransmitter systems in the brain.

Process

It may act as an antagonist or modulator at certain receptor sites due to its structural similarity to other known psychoactive compounds. Research indicates potential interactions with dopamine and serotonin receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Relevant Data or Analyses

The physical and chemical properties suggest that this compound could be explored for various applications in medicinal chemistry due to its stability and reactivity profile.

Applications

1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine has potential scientific uses including:

  • Pharmacological Research: As a candidate for the development of new therapeutic agents targeting neurological disorders.
  • Chemical Probes: In studies investigating receptor interactions and signaling pathways in biological systems.

This compound represents a valuable subject for further research due to its unique structure and potential biological activities.

Neuropharmacological Mechanisms of Dopamine Receptor Interactions

Dopamine D1-like Receptor Partial Agonism: In Vitro Binding Affinity and Selectivity

1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo[d]azepine (specifically referenced as R-(+)-6-Br-APB or its structural analogs) acts as a potent and selective partial agonist at dopamine D1-like receptors. In vitro binding studies demonstrate its high affinity for D1 receptors, with an IC₅₀ value of 19.7 nM for D1-like receptor binding, compared to 2,425 nM for D2-like receptors—indicating approximately 123-fold selectivity for D1-like subtypes [9]. This benzazepine derivative's efficacy profile is characterized by intermediate intrinsic activity, positioning it between full agonists (e.g., dihydrexidine) and antagonists (e.g., SCH39166). Functional assays in primate models further validate its partial agonism, where it elicits eye blink responses at significantly higher rates (2–3-fold) than D2 agonists like (+)-PHNO, serving as a behavioral biomarker for D1 receptor engagement [3]. The allyl and bromo substituents at the 3- and 6-positions of the benzazepine scaffold are critical for optimizing D1 affinity while minimizing D2 cross-reactivity [6].

Table 1: In Vitro Binding Profile of 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo[d]azepine Analogs

CompoundD1-like IC₅₀ (nM)D2-like IC₅₀ (nM)Selectivity Ratio (D1:D2)
R-6-Br-APB19.72,4251:123
SKF 38393 (reference)135>10,0001:>74
Fenoldopam17>10,0001:>588

Comparative Analysis of D1 vs. D2 Receptor Activation in Rodent Models

Rodent studies reveal stark species-specific differences in D1 versus D2 receptor responses. In Sprague-Dawley rats, the selective D2 agonist quinelorane robustly disrupts sensorimotor gating (measured by prepulse inhibition (PPI) and increases locomotion. In contrast, 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo[d]azepine analogs (e.g., R-6-Br-APB) produce PPI deficits and hyperlocomotion in both rats and mice through D1 receptor activation. Specifically:

  • In Swiss-Webster, 129X1/SvJ, and C57BL/6J mice, R-6-Br-APB reduced PPI by 40–60% at 5.6 mg/kg, paralleling locomotor increases [1] [4].
  • DBA/2J mice were resistant to D1-agonist-induced PPI disruption, suggesting strain-dependent genetic modifiers of D1 signaling [1].
  • D2 agonist effects on PPI were absent in all mouse strains tested, highlighting a fundamental divergence in dopamine receptor function between rats and mice [1] [4].

Table 2: Species/Strain-Specific Responses to Dopamine Agonists

ModelD1 Agonist Effect (R-6-Br-APB)D2 Agonist Effect (Quinelorane)
Sprague-Dawley rats↓ PPI, ↑ locomotion↓↓↓ PPI, ↑↑↑ locomotion
Swiss-Webster mice↓↓ PPI, ↑↑ locomotionNo effect
C57BL/6J mice↓↓ PPI, ↑↑ locomotionNo effect
DBA/2J miceNo PPI changeNo effect

Role of Allyl and Phenyl Substituents in Modulating Receptor Conformational Dynamics

The allyl group at the 3-position and the phenyl ring at N1 of the benzazepine core are structural determinants of receptor interaction kinetics and blood-brain barrier penetration:

  • Allyl substituent: Replacing 3-methyl with 3-allyl enhances lipophilicity (log P increase of ~0.5–1.0 units), improving CNS bioavailability. Molecular modeling suggests the allyl group induces a ~15° torsion angle shift in the benzazepine ring, stabilizing a receptor conformation favoring partial agonism over full activation [5] [6].
  • Phenyl group: Maintains aromatic stacking interactions with Phe313 in the D1 receptor’s orthosteric pocket. Halogenation (e.g., 6-Br substitution) deepens this interaction via halogen bonding with His349, boosting D1 affinity [5] [9].
  • Conformational impact: The seven-membered azepine ring’s flexibility allows the N-allyl group to adopt a pseudo-equatorial orientation, reducing steric clash with transmembrane helix 5 (TM5) of the D1 receptor. This contrasts with rigid D2-selective ligands, explaining subtype selectivity [6].

Antagonism Studies: SCH39166 and Eticlopride as Mechanistic Probes

Pharmacological blockade studies confirm the D1-selective mechanism of 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo[d]azepine derivatives:

  • SCH39166 (D1 antagonist, 1 mg/kg) fully abolishes R-6-Br-APB-induced PPI disruption and locomotion in mice, while the D2 antagonist eticlopride (1 mg/kg) is ineffective [1].
  • In rats, eticlopride blocks quinelorane (D2 agonist) effects on PPI but not R-6-Br-APB effects, confirming pathway segregation [1].
  • Cross-antagonism experiments in primates reveal D2-mediated inhibition of D1 signaling: D2 agonists like (+)-PHNO suppress R-6-Br-APB-evoked eye blinking, suggesting functional D1–D2 crosstalk [3].
  • Partial agonists like SKF 83959 antagonize R-6-Br-APB’s effects, indicating competitive binding at the D1 orthosteric site [3].

Properties

CAS Number

20361-31-3

Product Name

1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine

IUPAC Name

5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

InChI

InChI=1S/C19H21N/c1-2-13-20-14-12-17-10-6-7-11-18(17)19(15-20)16-8-4-3-5-9-16/h2-11,19H,1,12-15H2

InChI Key

SOOKFCWCHCJXHV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC2=CC=CC=C2C(C1)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.